![molecular formula C23H24N4O4S B2476191 N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide CAS No. 1113102-16-1](/img/structure/B2476191.png)
N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide, also known as BFPPIP, is a novel compound that has been synthesized and researched for its potential applications in the field of medicine. This compound is of great interest to researchers due to its unique chemical structure and potential therapeutic benefits.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Studies
A study by Kambappa et al. (2017) synthesized a series of novel carboxamide derivatives, including compounds structurally related to N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide. These derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Antipsychotic Agent Evaluation
In the research by Norman et al. (1996), heterocyclic analogues of carboxamides were evaluated for their potential as antipsychotic agents. The study included structures related to this compound, and found that some derivatives showed potent in vivo activities, hinting at their possible use in antipsychotic medication (Norman et al., 1996).
Microwave Assisted Synthesis and Antibacterial Activity
A study by Merugu et al. (2010) focused on the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, related to the compound . This research highlights the antibacterial activity of these compounds, demonstrating their potential use in the treatment of bacterial infections (Merugu et al., 2010).
Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) synthesized novel carboximidamides derived from cyanamides linked with pyrimidine moiety, structurally related to this compound. Their research demonstrated a significant decrease in serum glucose levels, suggesting potential use in anti-hyperglycemic treatments (Moustafa et al., 2021).
Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues, including compounds similar to this compound. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
Analgesic Activity Study
The research by Nie et al. (2020) involved chemical modification of compounds structurally related to this compound, exploring their potential as analgesic agents. This study adds to the understanding of the analgesic properties of such compounds (Nie et al., 2020).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-31-15-8-6-14(7-9-15)24-19(28)13-32-23-25-20-17-12-16(30-4)10-11-18(17)26(2)21(20)22(29)27(23)3/h6-12H,5,13H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACOYWVYGPMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.